Phenformin

描述

A biguanide hypoglycemic agent with actions and uses similar to those of metformin. Although it is generally considered to be associated with an unacceptably high incidence of lactic acidosis, often fatal, it is still available in some countries. (From Martindale, The Extra Pharmacopoeia, 30th ed, p290)

This compound is an agent belonging to the biguanide class of antidiabetics with antihyperglycemic activity. This compound is not used clinically due to the high risk of lactic acidosis that is associated with its use.

This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) and is indicated for diabetes mellitus and has 1 investigational indication.

A biguanide hypoglycemic agent with actions and uses similar to those of METFORMIN. Although it is generally considered to be associated with an unacceptably high incidence of lactic acidosis, often fatal, it is still available in some countries. (From Martindale, The Extra Pharmacopoeia, 30th ed, p290)

See also: Metformin (related); Buformin (related); this compound Hydrochloride (active moiety of).

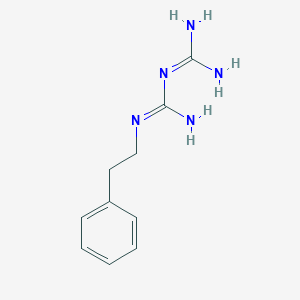

Structure

3D Structure

属性

IUPAC Name |

1-(diaminomethylidene)-2-(2-phenylethyl)guanidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N5/c11-9(12)15-10(13)14-7-6-8-4-2-1-3-5-8/h1-5H,6-7H2,(H6,11,12,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICFJFFQQTFMIBG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCN=C(N)N=C(N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1023449 | |

| Record name | Phenformin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1023449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Phenformin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015050 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Crystals from isopropanol; pH (0.1 Molar aq soln): 6.7; MP 175-178 °C; Sol in water /Hydrochloride/, 2.32e-01 g/L | |

| Record name | Phenformin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00914 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | PHENFORMIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3154 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Phenformin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015050 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

114-86-3 | |

| Record name | Phenformin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=114-86-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenformin [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000114863 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenformin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00914 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Phenformin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1023449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phenformin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.689 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PHENFORMIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DD5K7529CE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | PHENFORMIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3154 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Phenformin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015050 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

175 - 178 °C | |

| Record name | Phenformin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00914 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Phenformin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015050 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Rise and Fall of a Potent Biguanide: A Technical History of Phenformin

An In-depth Guide for Researchers and Drug Development Professionals

Executive Summary

Phenformin (Phenylethylbiguanide), a prominent member of the biguanide class of oral antihyperglycemic agents, holds a significant place in the history of diabetes pharmacotherapy. Developed in 1957, it demonstrated potent glucose-lowering effects and was widely prescribed for type 2 diabetes. Its mechanism, primarily centered on the inhibition of mitochondrial respiratory chain Complex I, offered a novel approach to managing hyperglycemia. However, its clinical use was curtailed in the late 1970s due to an unacceptably high risk of lactic acidosis, a rare but often fatal side effect. Despite its withdrawal, this compound's potent biological activity has led to a resurgence of interest in its potential as an anticancer agent, leveraging the very mitochondrial inhibition that defined its therapeutic and toxicological profile. This guide provides a detailed technical overview of the history, discovery, mechanism of action, and the experimental basis for the evaluation of this compound.

Discovery and Development: A Historical Timeline

The story of this compound is rooted in the ethnobotanical use of Galega officinalis (Goat's Rue), a plant known for centuries in traditional European medicine to alleviate symptoms consistent with diabetes.[1] The active ingredient, guanidine, was found to have glucose-lowering properties, which spurred the synthesis of less toxic biguanide derivatives.

This compound was developed in 1957 by the research team of Ungar, Freedman, and Seymour Shapiro at the U.S. Vitamin Corporation.[2] Following promising preclinical studies, clinical trials commenced in 1958, confirming its efficacy in lowering blood glucose in patients with maturity-onset diabetes.[2][3] Marketed as DBI by Ciba-Geigy, it gained preference over the less potent metformin due to its greater glucose-lowering efficacy.[2][3]

However, by the mid-1970s, reports of a strong association with lactic acidosis began to accumulate. This led to a re-evaluation of its risk-benefit profile. In October 1976, a U.S. Food and Drug Administration (FDA) advisory committee recommended its removal from the market.[2] this compound was officially withdrawn in the United States on November 15, 1978, and in most other countries around the same time.[2]

References

Phenformin's Inhibition of Mitochondrial Complex I: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the molecular mechanisms and cellular consequences of mitochondrial complex I inhibition by phenformin. It is designed to serve as a comprehensive resource, incorporating quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows.

Executive Summary

This compound, a biguanide drug, exerts significant cellular effects primarily through the potent inhibition of mitochondrial complex I (NADH:ubiquinone oxidoreductase), a critical enzyme in the electron transport chain. This inhibition disrupts cellular bioenergetics, leading to decreased ATP synthesis, a shift towards glycolysis, and the activation of key energy-sensing pathways like the AMP-activated protein kinase (AMPK) cascade. These effects are foundational to this compound's historical use as an anti-diabetic agent and its current investigation as a potential anti-cancer therapeutic. Understanding the precise nature of this interaction is paramount for leveraging its therapeutic potential and mitigating associated risks, such as lactic acidosis.

Mechanism of Action

This compound's primary molecular target is mitochondrial respiratory complex I.[1][2][3][4] Its inhibitory action is more potent than the related biguanide, metformin, a characteristic attributed to its greater lipophilicity, which facilitates its accumulation within the mitochondrial matrix.[5][6]

2.1 Binding Site and State Selectivity

Recent cryo-electron microscopy studies have revealed that biguanides bind within the quinone-binding channel of complex I, an amphipathic region.[7][8][9] A key feature of this inhibition is its selectivity for the "deactivated" or "deactive" conformational state of the enzyme.[5][7][10] This deactive state is promoted by the absence of substrates and is characterized by a disordered quinone-binding site.[7][9] this compound's preferential binding to this state stabilizes the enzyme in an inactive conformation, preventing catalysis. This is distinct from classic competitive inhibitors like rotenone, which compete for the active, substrate-ready state.[7][10]

2.2 Downstream Metabolic Consequences

The inhibition of complex I by this compound initiates a cascade of metabolic events:

-

Reduced Electron Flow and Oxygen Consumption: By blocking the transfer of electrons from NADH to ubiquinone, this compound directly curtails the activity of the electron transport chain, leading to a significant and dose-dependent decrease in mitochondrial oxygen consumption.[1][3]

-

Decreased ATP Synthesis: The reduced proton pumping resulting from complex I inhibition diminishes the mitochondrial membrane potential, thereby impairing the primary driver for ATP synthesis by ATP synthase.[11]

-

Increased AMP:ATP Ratio: The fall in ATP production leads to a corresponding rise in the cellular AMP:ATP ratio.[1][11] This shift is a critical signal of cellular energy stress.

-

AMPK Activation: The increased AMP:ATP ratio allosterically activates AMP-activated protein kinase (AMPK), a master regulator of cellular metabolism.[1][11] Activated AMPK works to restore energy homeostasis by stimulating catabolic pathways (like glycolysis) and inhibiting anabolic processes (like protein synthesis through mTOR inhibition).[11][12]

-

Shift to Glycolysis: To compensate for the deficit in mitochondrial ATP production, cells upregulate glycolysis, leading to increased lactate production.[1][13] This metabolic reprogramming is a hallmark of this compound's action and a contributing factor to the risk of lactic acidosis.[2][13]

Quantitative Data on this compound Inhibition

The following tables summarize key quantitative data from various studies, providing a comparative overview of this compound's potency and effects.

Table 1: Inhibitory Potency of this compound on Mitochondrial Complex I

| Cell Line / Tissue | IC50 Value (Complex I Activity) | Notes |

| Platelets (Human) | ~60 µM | This compound was approximately 20-fold more potent than metformin (IC50 ~1.2 mM).[13] |

| Peripheral Blood Mononuclear Cells (Human) | Not specified, but effective | Metformin IC50 was 0.45 mM, with this compound noted as significantly more potent.[13] |

| Rat Heart Mitochondria | ~200 µM (in vivo estimate) | Estimated mitochondrial matrix concentration sufficient to induce a 35-40% decrease in de-active complex I activity.[10] |

| Bovine Heart Mitochondria | >10x lower than this compound | A more hydrophobic derivative (IM1092) was used for structural studies, showing significantly lower IC50 than this compound.[7] |

Table 2: Effect of this compound on Mitochondrial Oxygen Consumption Rate (OCR)

| Cell Line / Model | This compound Concentration | Effect on OCR | Reference |

| SH-SY5Y Neuroblastoma | 0.05 mM | Significant reduction in mitochondrial OCR. | [1] |

| SH-SY5Y Neuroblastoma | 0.25 mM | Complete inhibition of mitochondrial OCR. | [1] |

| HCT 116 p53-/- (Colon Cancer) | 100-fold < metformin | Inhibited oxygen consumption at a concentration 100-fold lower than metformin. | [3] |

| Human Platelets | 25-500 µM | Dose- and time-dependent respiratory inhibition. | [13] |

| Huh7 (Hepatocellular Carcinoma) | 1 mmol/L | Inhibited ATP-coupled mitochondrial oxygen consumption. | [14] |

Table 3: Effect of this compound on Cellular ATP Production

| Cell Line / Model | This compound Concentration | Effect on ATP Levels | Reference |

| Liver Cancer Cells | Not specified | Impaired ATP production; combination with Ku-55933 decreased ATP by two to three-fold. | [11] |

| General Mechanism | Not specified | Inhibition of complex I decreases ATP synthesis and increases the AMP:ATP ratio. | [1][11] |

Key Experimental Protocols

This section outlines the methodologies for essential experiments used to characterize the inhibition of mitochondrial complex I by this compound.

4.1 Mitochondrial Isolation from Tissues (e.g., Rat Liver)

This protocol provides a general framework for obtaining intact mitochondria.

-

Homogenization: Mince fresh tissue on ice and homogenize in ice-cold isolation buffer (e.g., 250 mM sucrose, 5 mM HEPES pH 7.2, 0.1 mM EDTA, 0.1% BSA) using a Dounce or Potter-Elvehjem homogenizer.[15]

-

Differential Centrifugation:

-

Centrifuge the homogenate at a low speed (e.g., 1,000 x g for 10 minutes at 4°C) to pellet nuclei and unbroken cells.

-

Transfer the supernatant to a new tube and centrifuge at a higher speed (e.g., 10,000 x g for 10 minutes at 4°C) to pellet the mitochondria.[16]

-

Discard the supernatant (cytosolic fraction).

-

-

Washing: Resuspend the mitochondrial pellet in isolation buffer without BSA and repeat the high-speed centrifugation step to wash the mitochondria.[15]

-

Final Resuspension: Resuspend the final, washed mitochondrial pellet in a minimal volume of the desired assay buffer (e.g., MAS buffer).[17]

-

Protein Quantification: Determine the protein concentration of the mitochondrial suspension using a standard method like the Bradford or BCA assay.[16]

4.2 Mitochondrial Complex I Activity Assay

This can be measured via spectrophotometry or high-resolution respirometry.

4.2.1 Spectrophotometric Method (e.g., using a kit)

This method typically measures the decrease in absorbance at 340 nm due to the oxidation of NADH.

-

Reagent Preparation: Prepare reagents as per the manufacturer's instructions (e.g., AssayGenie BN01128, Elabscience E-BC-K093-M).[18][19] This includes reconstituting NADH, a ubiquinone analog (e.g., decylubiquinone), and a dye.

-

Sample Preparation: Dilute the isolated mitochondria (e.g., 5-10 µg of protein) in the provided assay buffer. Prepare parallel samples to be treated with a specific Complex I inhibitor like rotenone to measure non-specific activity.[18][19]

-

Reaction Initiation: Add the mitochondrial sample to a 96-well plate. To initiate the reaction, add the NADH solution.

-

Kinetic Measurement: Immediately measure the absorbance at 340 nm (for NADH oxidation) or 600 nm (for dye reduction) in kinetic mode, taking readings every 30-60 seconds for 3-5 minutes.[18][19]

-

Calculation: The specific activity of Complex I is calculated as the rotenone-sensitive rate of NADH oxidation, determined by subtracting the rate in the presence of rotenone from the total rate. Results are typically expressed as nmol/min/mg protein.

4.2.2 High-Resolution Respirometry (Seahorse XF Analyzer)

This method measures Complex I-linked respiration in isolated mitochondria.

-

Plate Preparation: Seed isolated mitochondria (e.g., 3 µg) into each well of a Seahorse XFp microplate and centrifuge to adhere them to the bottom.[17]

-

Substrate Addition: Add MAS buffer containing Complex I substrates (e.g., pyruvate and malate) and ADP to initiate state 3 respiration.[17][20]

-

Inhibitor Injection: Use the instrument's injection ports to sequentially add this compound at various concentrations, followed by rotenone (to inhibit Complex I and determine background respiration), and then other inhibitors like antimycin A (Complex III) or azide (Complex IV) for further analysis.[17]

-

Data Analysis: The instrument software calculates the Oxygen Consumption Rate (OCR). Complex I-dependent respiration is determined by subtracting the rotenone-insensitive OCR from the OCR measured with pyruvate/malate.

4.3 Oxygen Consumption Rate (OCR) Measurement in Intact Cells

This protocol uses a Seahorse XF Analyzer to assess mitochondrial function in live cells.

-

Cell Seeding: Plate cells (e.g., 20,000-80,000 cells/well) in a Seahorse XF24/96 cell culture plate and allow them to attach overnight.[21]

-

Media Exchange: One hour before the assay, replace the culture medium with unbuffered DMEM (pH 7.4) and incubate the cells in a non-CO2 incubator.[21]

-

Mitochondrial Stress Test:

-

Load the instrument's sensor cartridge with the compounds to be injected: this compound, oligomycin (ATP synthase inhibitor), FCCP (uncoupling agent), and a mixture of rotenone/antimycin A (Complex I/III inhibitors).[21]

-

Measure the basal OCR.

-

Inject this compound and measure the response.

-

Sequentially inject oligomycin, FCCP, and rotenone/antimycin A to determine key parameters of mitochondrial function (ATP-linked respiration, maximal respiration, non-mitochondrial respiration).[22]

-

-

Data Analysis: OCR is measured in real-time. The effect of this compound is determined by comparing the OCR before and after its injection.

4.4 ATP Production Assay (Luciferase-Based)

This bioluminescent assay quantifies ATP levels.

-

Reagent Preparation: Use a commercial ATP determination kit (e.g., Thermo Fisher Scientific A22066).[23][24] Prepare a reaction buffer containing D-luciferin and luciferase enzyme.

-

Standard Curve: Generate a standard curve using known concentrations of ATP to correlate luminescence with ATP amount.

-

Sample Preparation: Lyse cells or use isolated mitochondria. For mitochondria, add substrates like pyruvate, malate, and ADP to initiate ATP synthesis.[23]

-

Measurement: Add the sample to the luciferase reaction buffer in a luminometer-compatible plate or tube. The ATP-dependent conversion of luciferin to oxyluciferin produces light.

-

Quantification: Measure the luminescent signal using a luminometer. Calculate the ATP concentration in the sample by comparing its luminescence to the standard curve. To measure the rate of production, luminescence can be monitored over time after the addition of ADP.[25]

Visualizations: Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key processes described in this guide.

References

- 1. Direct effects of this compound on metabolism/bioenergetics and viability of SH-SY5Y neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mitochondrial toxicity of metformin and this compound in human peripheral blood cells assessed by high-resolution respirometry | Lund University [lunduniversity.lu.se]

- 3. researchgate.net [researchgate.net]

- 4. Frontiers | Role of Mitochondria in the Mechanism(s) of Action of Metformin [frontiersin.org]

- 5. Comparison of Effects of Metformin, this compound, and Inhibitors of Mitochondrial Complex I on Mitochondrial Permeability Transition and Ischemic Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Molecular features of biguanides required for targeting of mitochondrial respiratory complex I and activation of AMP-kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Structural Basis of Mammalian Respiratory Complex I Inhibition by Medicinal Biguanides - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. biorxiv.org [biorxiv.org]

- 10. Selective Inhibition of Deactivated Mitochondrial Complex I by Biguanides - PMC [pmc.ncbi.nlm.nih.gov]

- 11. This compound and ataxia‐telangiectasia mutated inhibitors synergistically co‐suppress liver cancer cell growth by damaging mitochondria - PMC [pmc.ncbi.nlm.nih.gov]

- 12. spandidos-publications.com [spandidos-publications.com]

- 13. Metformin induces lactate production in peripheral blood mononuclear cells and platelets through specific mitochondrial complex I inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. aacrjournals.org [aacrjournals.org]

- 15. Simultaneous Quantification of Mitochondrial ATP and ROS Production Using ATP Energy Clamp Methodology - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Mitochondrial complex activity assays [protocols.io]

- 18. assaygenie.com [assaygenie.com]

- 19. file.elabscience.com [file.elabscience.com]

- 20. Mitochondrial measurement of oxygen consumption rates (OCR) [bio-protocol.org]

- 21. Measurement of Oxygen Consumption Rate (OCR) and Extracellular Acidification Rate (ECAR) in Culture Cells for Assessment of the Energy Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Guidelines on experimental methods to assess mitochondrial dysfunction in cellular models of neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 23. journals.physiology.org [journals.physiology.org]

- 24. 2.14. Mitochondrial ATP Production Determination [bio-protocol.org]

- 25. [PDF] Method for measuring ATP production in isolated mitochondria: ATP production in brain and liver mitochondria of Fischer-344 rats with age and caloric restriction. | Semantic Scholar [semanticscholar.org]

Phenformin's Effect on the Tumor Microenvironment: An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Phenformin, a biguanide drug historically used for type 2 diabetes, is experiencing a resurgence in interest for its potent anti-cancer activities.[1][2][3] Its superior potency compared to metformin stems from a hydrophobic benzene ring structure, which facilitates easier penetration of cellular membranes.[1][2] Beyond its direct cytotoxic effects on cancer cells, this compound profoundly remodels the tumor microenvironment (TME), a complex ecosystem of immune cells, stromal cells, blood vessels, and extracellular matrix that dictates tumor progression and therapeutic response. This document provides a detailed technical overview of this compound's mechanisms of action within the TME, focusing on its impact on immune suppression, angiogenesis, hypoxia, and inflammatory cytokine profiles. It synthesizes preclinical and clinical data, details relevant experimental protocols, and visualizes key signaling pathways to serve as a comprehensive resource for oncology researchers and drug developers.

Core Mechanism of Action: Mitochondrial Respiration and Energy Stress

This compound's primary mechanism involves the inhibition of Complex I of the mitochondrial respiratory chain.[1][2][4] This action disrupts oxidative phosphorylation (OXPHOS), leading to decreased ATP production and an increased AMP:ATP ratio. The resulting energy stress activates AMP-activated protein kinase (AMPK), a central regulator of cellular metabolism.[1][2][5] Activated AMPK subsequently inhibits the mammalian target of rapamycin (mTOR) pathway, a critical signaling node for cell growth, proliferation, and protein synthesis.[1][2][6][7] This fundamental mechanism underpins many of this compound's downstream effects on both cancer cells and the TME.[1][2]

Modulation of the Immune Microenvironment

A critical component of this compound's anti-tumor activity is its ability to alleviate the immunosuppressive nature of the TME. Its primary target in this context is the myeloid-derived suppressor cell (MDSC) population.

Targeting Myeloid-Derived Suppressor Cells (MDSCs)

MDSCs are a heterogeneous population of immature myeloid cells that potently suppress T-cell responses, thereby facilitating tumor immune escape.[8] Both preclinical and clinical studies have demonstrated that this compound effectively reduces the accumulation of MDSCs, particularly the granulocytic subset (G-MDSCs), in tumors and peripheral lymphoid organs like the spleen.[1][9] This effect enhances the efficacy of immune checkpoint inhibitors, such as anti-PD-1 antibodies.[9][10] The mechanism involves the induction of reactive oxygen species (ROS) within MDSCs, leading to their selective inhibition.[9][10]

Quantitative Data on Immune Modulation

| Parameter | Finding | Cancer Model | Reference |

| MDSC Accumulation | Selectively reduces accumulation of G-MDSCs in spleen and tumors. | Murine Melanoma | [1][9][10] |

| Immune Cell Infiltration | Combination with anti-PD-1 cooperatively induces CD8+ T-cell infiltration. | BRAF V600E/PTEN-null Melanoma | [9][10] |

| Clinical Observation | A reduction in tumor-infiltrating MDSCs was observed in patients. | Melanoma (Phase I Trial) | [1][2][11] |

Experimental Protocol: Flow Cytometry for MDSC Analysis

Objective: To quantify the population of MDSCs in tumor tissue or spleen following this compound treatment.

-

Tissue Preparation:

-

Excise tumors or spleens from control and this compound-treated mice.

-

Mechanically dissociate the tissue and pass through a 70 µm cell strainer to create a single-cell suspension.

-

For tumors, perform enzymatic digestion (e.g., with collagenase and DNase) to liberate cells from the extracellular matrix.

-

Lyse red blood cells using an ACK lysis buffer.

-

Wash cells with PBS and count using a hemocytometer or automated cell counter.

-

-

Antibody Staining:

-

Resuspend approximately 1x10^6 cells in FACS buffer (PBS with 2% FBS).

-

Block Fc receptors with an anti-CD16/32 antibody to prevent non-specific binding.

-

Incubate cells with a cocktail of fluorescently-conjugated antibodies. A typical panel for murine MDSCs includes:

-

Anti-CD11b (a pan-myeloid marker)

-

Anti-Gr-1 (Ly-6G/Ly-6C) (a marker for different myeloid subsets)

-

Sub-gating antibodies: Anti-Ly-6G (for G-MDSCs) and Anti-Ly-6C (for monocytic MDSCs, M-MDSCs).

-

-

Incubate for 30 minutes at 4°C in the dark.

-

Wash cells twice with FACS buffer to remove unbound antibodies.

-

-

Data Acquisition and Analysis:

-

Acquire stained cell samples on a flow cytometer.

-

Gate on live, single cells.

-

Identify the MDSC population, typically defined as CD11b+Gr-1+.

-

Further differentiate G-MDSCs (CD11b+Ly-6G+Ly-6C_low_) from M-MDSCs (CD11b+Ly-6G-Ly-6C_high_).

-

Analyze the percentage and absolute number of each MDSC subset relative to the total live cells or total CD45+ immune cells.

-

Impact on Angiogenesis and Hypoxia

This compound reshapes the tumor vasculature and metabolic landscape by inhibiting angiogenesis and alleviating hypoxia.

Alleviation of Tumor Hypoxia

By inhibiting mitochondrial complex I, this compound directly reduces the oxygen consumption rate (OCR) of tumor cells.[12] In a dense tumor mass where oxygen supply is limited, this reduction in consumption by cells closer to blood vessels allows oxygen to diffuse further, thereby decreasing the overall hypoxic area.[12][13] This amelioration of hypoxia leads to a reduction in the stability and activity of Hypoxia-Inducible Factor 1-alpha (HIF-1α), a master transcription factor that drives the expression of numerous pro-angiogenic factors.[13]

Inhibition of Angiogenesis

This compound inhibits angiogenesis through multiple mechanisms:

-

HIF-1α Suppression: By reducing hypoxia, this compound downregulates HIF-1α and its target genes, including Vascular Endothelial Growth Factor A (VEGFA), a potent driver of angiogenesis.[2][13]

-

Exosomal miRNA Regulation: this compound alters the content of exosomes secreted by cancer cells. Studies in oral squamous cell carcinoma show it regulates the levels of miR-1246 and miR-205 in exosomes, which in turn suppress VEGFA expression in endothelial cells, thus inhibiting their tube formation.[14]

Quantitative Data on Angiogenesis

| Parameter | Finding | Cancer Model | Reference |

| Tumor Growth | Average tumor size was ~1/3 of control after 4 weeks of treatment. | Glioblastoma Stem Cell Xenografts | [15] |

| Microvessel Density (CD31) | Significantly decreased CD31 positive cells in treated xenografts. | Glioblastoma Stem Cell Xenografts | [15] |

| Apoptosis (Cleaved Caspase-3) | Significantly increased cleaved caspase-3 positive cells in treated xenografts. | Glioblastoma Stem Cell Xenografts | [15] |

Experimental Protocol: Immunohistochemistry (IHC) for CD31

Objective: To assess microvessel density in tumor sections as a measure of angiogenesis.

-

Tissue Processing:

-

Harvest tumors and fix in 10% neutral buffered formalin for 24 hours.

-

Dehydrate the tissue through a graded series of ethanol, clear with xylene, and embed in paraffin wax.

-

Cut 4-5 µm thick sections using a microtome and mount on positively charged slides.

-

-

Antigen Retrieval and Staining:

-

Deparaffinize sections in xylene and rehydrate through a graded ethanol series to water.

-

Perform heat-induced epitope retrieval (HIER) by immersing slides in a citrate buffer (pH 6.0) and heating in a pressure cooker or water bath.

-

Allow slides to cool to room temperature.

-

Block endogenous peroxidase activity with a 3% hydrogen peroxide solution.

-

Block non-specific protein binding sites with a blocking serum (e.g., normal goat serum).

-

Incubate sections with a primary antibody against CD31 (PECAM-1) overnight at 4°C.

-

Wash slides with a buffer (e.g., TBS-T).

-

Incubate with a biotinylated secondary antibody followed by a streptavidin-horseradish peroxidase (HRP) conjugate.

-

Develop the signal using a chromogen such as DAB (3,3'-diaminobenzidine), which produces a brown precipitate.

-

Counterstain with hematoxylin to visualize cell nuclei.

-

-

Imaging and Quantification:

-

Dehydrate, clear, and mount the slides with a permanent mounting medium.

-

Capture images of stained sections using a bright-field microscope.

-

Quantify microvessel density by counting the number of CD31-positive vessels in several high-power fields ("hotspots") per tumor section. Data is typically expressed as the average number of vessels per mm².

-

Regulation of the Inflammatory Cytokine Profile

Chronic inflammation is a hallmark of cancer that promotes tumor initiation and progression. This compound exhibits anti-inflammatory properties by modulating the production of key cytokines within the TME.

In keratinocytes, this compound has been shown to significantly suppress the expression of pro-inflammatory cytokines, including Interleukin-1β (IL-1β), IL-6, and IL-8.[16][17] This effect is not mediated by direct inhibition of the canonical NF-κB or MAPK pathways. Instead, this compound acts through the AMPK/mTOR signaling axis to downregulate the expression of the transcription factor c-Myc.[16][17] As c-Myc can drive the expression of pro-inflammatory cytokines, its suppression by this compound is a key mechanism for reducing inflammation in the TME.[16]

References

- 1. Progress in antitumor mechanisms and applications of this compound (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. spandidos-publications.com [spandidos-publications.com]

- 3. This compound as an Anticancer Agent: Challenges and Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Development of antitumor biguanides targeting energy metabolism and stress responses in the tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound and ataxia‐telangiectasia mutated inhibitors synergistically co‐suppress liver cancer cell growth by damaging mitochondria - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound as an Anticancer Agent: Challenges and Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synergistic Anti-Cancer Effect of this compound and Oxamate | PLOS One [journals.plos.org]

- 8. Metformin-induced reduction of CD39 and CD73 blocks myeloid-derived suppressor cell activity in patients with ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound Inhibits Myeloid-Derived Suppressor Cells and Enhances the Anti-Tumor Activity of PD-1 Blockade in Melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. aacrjournals.org [aacrjournals.org]

- 12. aacrjournals.org [aacrjournals.org]

- 13. Suppression of hypoxia-induced excessive angiogenesis by metformin via elevating tumor blood perfusion - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Frontiers | this compound suppresses angiogenesis through the regulation of exosomal microRNA-1246 and microRNA-205 levels derived from oral squamous cell carcinoma cells [frontiersin.org]

- 15. researchgate.net [researchgate.net]

- 16. mdpi.com [mdpi.com]

- 17. This compound Down-Regulates c-Myc Expression to Suppress the Expression of Pro-Inflammatory Cytokines in Keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

Phenformin's Role in Suppressing Cancer Stem Cells: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract: Phenformin, a biguanide analog of metformin, has garnered significant attention for its potent anti-neoplastic activities. This technical guide provides an in-depth examination of the mechanisms through which this compound suppresses cancer stem cells (CSCs), a subpopulation of tumor cells responsible for therapy resistance, metastasis, and relapse. This compound exerts its effects through a multi-pronged approach, primarily by inhibiting mitochondrial complex I, which leads to profound metabolic stress and activation of the AMP-activated protein kinase (AMPK) pathway.[1][2] This action subsequently inhibits the mammalian target of rapamycin (mTOR) signaling cascade, a central regulator of cell growth and proliferation.[1][2] Furthermore, this compound modulates the expression of non-coding RNAs and key stemness markers, such as SOX2 and ALDH, to impede CSC self-renewal.[1][2][3] It also inhibits the epithelial-mesenchymal transition (EMT), a critical process for CSC plasticity and invasion.[4] This document collates quantitative data, details key experimental protocols, and provides visual diagrams of the core signaling pathways to offer a comprehensive resource for researchers in oncology and drug development.

Core Mechanisms of this compound Against Cancer Stem Cells

This compound's efficacy against CSCs stems from its ability to target multiple vulnerabilities simultaneously, ranging from metabolic dependencies to the signaling pathways that govern stemness.

Inhibition of Mitochondrial Complex I and Metabolic Reprogramming

The primary and most well-established mechanism of this compound is the direct inhibition of Complex I (NADH:ubiquinone oxidoreductase) of the mitochondrial electron transport chain.[1][5] This action has profound consequences for the highly energetic CSCs:

-

ATP Depletion: Inhibition of oxidative phosphorylation (OXPHOS) leads to a significant drop in cellular ATP production.[6][7]

-

Increased AMP/ATP Ratio: The decrease in ATP and a corresponding increase in AMP levels activate the cellular energy sensor, AMP-activated protein kinase (AMPK).[6]

-

Induction of Oxidative Stress: The disruption of the electron transport chain results in the overproduction of reactive oxygen species (ROS), inducing oxidative stress and DNA damage that can trigger apoptosis.[1][2]

CSCs often exhibit metabolic flexibility, but this compound's potent inhibition of OXPHOS forces a reliance on glycolysis, creating a metabolic vulnerability that can be exploited.[5][6]

Modulation of Key Signaling Pathways

As a central metabolic regulator, the activation of AMPK by this compound triggers a cascade of anti-cancer effects. One of the most critical is the suppression of the mTOR signaling pathway, which is frequently overactivated in cancers.[1] AMPK can directly phosphorylate and inhibit components of the mTORC1 complex, leading to:

While this is the classic pathway, this compound has also been shown to inhibit mTOR signaling through AMPK-independent mechanisms, such as by inhibiting Rag GTPase.[1][2]

References

- 1. Progress in antitumor mechanisms and applications of this compound (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. spandidos-publications.com [spandidos-publications.com]

- 3. researchgate.net [researchgate.net]

- 4. This compound inhibits growth and epithelial-mesenchymal transition of ErbB2-overexpressing breast cancer cells through targeting the IGF1R pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Metformin inhibits mitochondrial complex I of cancer cells to reduce tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound as an Anticancer Agent: Challenges and Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Repurposing this compound for the targeting of glioma stem cells and the treatment of glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

Phenformin in Preclinical Oncology: A Technical Guide

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: Phenformin, a biguanide once used for type 2 diabetes, is experiencing a resurgence in oncology research due to its potent anti-neoplastic properties, which often surpass those of its analogue, metformin.[1][2][3] Preclinical evidence reveals its ability to disrupt tumor metabolism, induce cellular stress, activate critical signaling pathways, and modulate the tumor microenvironment.[4][5] This document provides an in-depth technical overview of the preclinical research on this compound, summarizing quantitative data, detailing experimental protocols, and visualizing key mechanisms to support ongoing and future investigations in cancer therapy.

Core Mechanisms of Action

This compound exerts its anti-cancer effects through a multi-pronged approach, primarily originating from its function as a potent inhibitor of the mitochondrial respiratory chain.[6][7]

Inhibition of Mitochondrial Complex I

The foundational mechanism of this compound's action is the inhibition of Complex I in the mitochondrial electron transport chain.[4][7][8] This disruption leads to several downstream consequences:

-

Decreased ATP Production: By impairing oxidative phosphorylation (OXPHOS), this compound depletes the cellular energy currency, ATP, creating a state of severe energetic stress.[1][9]

-

Altered Redox State: Inhibition of Complex I disrupts the NAD+/NADH ratio, affecting redox homeostasis.[4][8]

-

Increased Reactive Oxygen Species (ROS): The blockade of the electron transport chain results in the overproduction of ROS, which induces oxidative stress and can lead to DNA damage and apoptosis.[4][6][8]

The LKB1/AMPK/mTOR Signaling Axis

The energy depletion caused by mitochondrial inhibition is a primary activator of the AMP-activated protein kinase (AMPK) pathway, a central regulator of cellular metabolism.[4][10][11]

-

AMPK Activation: A high AMP:ATP ratio, resulting from Complex I inhibition, leads to the phosphorylation and activation of AMPK.[11][12][13]

-

mTOR Inhibition: Activated AMPK subsequently inhibits the mammalian target of rapamycin (mTOR) signaling pathway.[4][8][11] This is a critical anti-cancer mechanism, as mTOR is a key promoter of cell growth and proliferation.

-

Downstream Effects: The inhibition of mTOR leads to a shutdown of protein synthesis, cell cycle arrest, and induction of autophagy.[1][4][8]

Some studies suggest this compound can also inhibit the mTOR pathway through AMPK-independent mechanisms, such as by inhibiting Rag GTPase.[5][8]

Caption: Core signaling pathway of this compound in cancer cells.

Induction of Cellular Stress

Beyond energy depletion, this compound induces other forms of cellular stress that contribute to its anti-tumor activity.

-

Oxidative Stress: As mentioned, this compound treatment leads to a significant increase in ROS, creating an oxidative environment that can damage cellular components and trigger apoptosis.[4][8][14]

-

Endoplasmic Reticulum (ER) Stress: this compound has been shown to induce ER stress, which can activate the unfolded protein response (UPR) and, when prolonged, initiate apoptosis and autophagy.[4][8]

Quantitative In Vitro Efficacy Data

This compound has demonstrated superior potency compared to metformin across a wide range of cancer cell lines.[1][2][15]

Table 1: IC50 Values of this compound in Breast Cancer Cell Lines

The half-maximal inhibitory concentration (IC50) after 72 hours of treatment highlights this compound's potent dose-dependent effect on cell viability.

| Cell Line | Receptor Status | IC50 (mM) | Reference |

| ZR-75-1 | ERα-positive | 0.665 ± 0.007 | [11][16] |

| MCF7 | ERα-positive | 1.184 ± 0.045 | [11][16] |

| SUM1315 | ERα-negative | 1.885 ± 0.015 | [11][16] |

| MDA-MB-231 | ERα-negative (Triple Negative) | 2.347 ± 0.010 | [11][16] |

Data presented as mean ± standard error.

Table 2: this compound-Induced Apoptosis and Invasion Inhibition

This compound effectively induces programmed cell death and inhibits the invasive potential of cancer cells.

| Cancer Type | Cell Line(s) | Assay | Endpoint | Result | Reference |

| Breast | MCF7 | Annexin V/PI | Early Apoptosis Rate | Increase to 7.56% | [11] |

| Breast | ZR-75-1 | Annexin V/PI | Early Apoptosis Rate | Increase to 3.46% | [11] |

| Breast | MDA-MB-231 | Annexin V/PI | Early Apoptosis Rate | Increase to 8.09% | [11] |

| Breast | SUM1315 | Annexin V/PI | Early Apoptosis Rate | Increase to 4.21% | [11] |

| Ovarian | IGROV-1 | Transwell Invasion | Invasion Inhibition | 17-25% | [15] |

| Ovarian | Hey | Transwell Invasion | Invasion Inhibition | 20-29% | [15] |

| Ovarian | SKOV3 | Transwell Invasion | Invasion Inhibition | 10-18% | [15] |

| Melanoma | A375, SK-MEL-28 | Annexin V/7-AAD | Early Apoptosis | Strong, dose-dependent induction | [17] |

Quantitative In Vivo Efficacy Data

Preclinical animal models confirm this compound's ability to suppress tumor growth and metastasis.

Table 3: In Vivo Tumor Growth Inhibition by this compound

| Cancer Model | Animal Model | Treatment Details | Key Findings | Reference |

| Serous Ovarian Cancer | Orthotopic Mouse Model | Not specified | Tumor weight reduced by 64%; Tumor volume reduced by 68% | [15] |

| Breast Cancer (MDA-MB-231) | Intracardiac Injection (Nude Mice) | Not specified | Significantly decreases metastasis | [11][16] |

| BRAF V600E Melanoma | Xenograft & GEM Models | Monotherapy | Weak activity as a single agent | [18] |

| BRAF V600E Melanoma | Xenograft & GEM Models | Combination with PLX4720 (BRAFi) | Enhanced efficacy and suppression of resistant cells | [18] |

Advanced Preclinical Insights

Targeting Cancer Stem Cells (CSCs)

A significant advantage of this compound is its ability to target the cancer stem cell (CSC) population, which is often resistant to conventional therapies and responsible for tumor recurrence.[1][19] this compound has been shown to:

-

Inhibit the self-renewal of glioblastoma and melanoma stem cells.[1][4][9]

-

Downregulate CSC markers such as SOX2 and aldehyde dehydrogenase (ALDH).[4][8][20]

-

Induce cell death in CSCs at higher concentrations than in the bulk tumor population.[1][9]

Modulation of the Tumor Microenvironment (TME)

This compound's effects extend beyond the cancer cell to the surrounding tumor microenvironment (TME). Preclinical studies show that this compound can selectively reduce the accumulation of granulocytic myeloid-derived suppressor cells (G-MDSCs) in tumors and spleens of mouse models.[4][5][8] This reduction in immunosuppressive cells can enhance anti-tumor immunity.

Caption: this compound's impact on the tumor microenvironment.

Combination Therapies

This compound shows significant promise in combination with other anti-cancer agents, where it can enhance efficacy and overcome resistance.[1][3]

-

Targeted Therapy: In BRAF-mutated melanoma, this compound combined with a BRAF inhibitor (PLX4720) resulted in synergistic inhibition of cell viability and delayed the development of resistance.[1][18]

-

Immunotherapy: By reducing MDSCs, this compound enhances the anti-tumor activity of PD-1 blockade, leading to greater infiltration of CD8+ T cells into the tumor.[4][5][8]

-

Metabolic Inhibitors: Combining this compound (an OXPHOS inhibitor) with glycolysis inhibitors like DCA or oxamate can lead to a "metabolic catastrophe" for cancer cells by blocking both major ATP production pathways.[1][6][9]

-

Chemotherapy: this compound has been shown to synergize with drugs like temozolomide in glioblastoma models.[4][21]

Standardized Experimental Protocols

The following are generalized protocols for key experiments commonly used in the preclinical evaluation of this compound.

Protocol 1: Cell Viability (CCK-8/MTT Assay)

-

Cell Seeding: Plate cancer cells in 96-well plates at a density of 3,000-8,000 cells/well and allow them to adhere overnight in a 37°C, 5% CO2 incubator.

-

Treatment: Replace the medium with fresh medium containing various concentrations of this compound (e.g., 0.1 mM to 5 mM) or a vehicle control (e.g., PBS).

-

Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

-

Reagent Addition: Add 10 µL of CCK-8 or MTT solution to each well and incubate for 1-4 hours.

-

Measurement: Measure the absorbance at 450 nm (for CCK-8) or 570 nm (after solubilizing formazan crystals for MTT) using a microplate reader.

-

Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control. Determine IC50 values using non-linear regression analysis.

Protocol 2: Western Blotting for Signaling Pathway Analysis

-

Cell Lysis: Treat cells with this compound for the desired time, then wash with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine protein concentration using a BCA assay.

-

Electrophoresis: Denature 20-40 µg of protein per sample and separate using SDS-PAGE.

-

Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Antibody Incubation: Incubate the membrane with primary antibodies (e.g., anti-p-AMPK, anti-AMPK, anti-p-mTOR, anti-cleaved caspase-3, anti-β-actin) overnight at 4°C.

-

Washing & Secondary Antibody: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Protocol 3: In Vivo Tumor Xenograft Study

-

Cell Preparation: Harvest cancer cells (e.g., 1-5 x 10^6 cells) and resuspend in a 1:1 mixture of PBS and Matrigel.

-

Implantation: Subcutaneously inject the cell suspension into the flank of 6-8 week old immunocompromised mice (e.g., BALB/c nude mice).

-

Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-150 mm³).

-

Randomization & Treatment: Randomize mice into treatment groups (e.g., vehicle control, this compound). Administer treatment via a clinically relevant route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule.

-

Monitoring: Measure tumor volume with calipers (Volume = 0.5 x Length x Width²) and monitor animal body weight 2-3 times per week.

-

Endpoint Analysis: At the end of the study, euthanize the mice, excise the tumors, and weigh them. Process tumors for downstream analysis such as immunohistochemistry (IHC) for markers like Ki-67 (proliferation) and cleaved caspase-3 (apoptosis).

Caption: General workflow for preclinical evaluation of this compound.

Conclusion and Future Directions

Preclinical data strongly support this compound as a potent anti-cancer agent with a distinct mechanistic profile.[1][4] Its ability to induce metabolic catastrophe, target cancer stem cells, and favorably modulate the tumor microenvironment makes it a compelling candidate for further development, particularly in combination therapy regimens.[4][9][20] Future preclinical research should focus on identifying predictive biomarkers for this compound sensitivity, optimizing combination strategies for specific cancer subtypes, and further elucidating its impact on the tumor immune landscape to guide its successful clinical translation.

References

- 1. This compound as an Anticancer Agent: Challenges and Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pnas.org [pnas.org]

- 3. newatlas.com [newatlas.com]

- 4. Progress in antitumor mechanisms and applications of this compound (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Synergistic Anti-Cancer Effect of this compound and Oxamate | PLOS One [journals.plos.org]

- 7. Development of antitumor biguanides targeting energy metabolism and stress responses in the tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]

- 8. spandidos-publications.com [spandidos-publications.com]

- 9. mdpi.com [mdpi.com]

- 10. This compound as an Anticancer Agent: Challenges and Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. This compound Induces Cell Cycle Change, Apoptosis, and Mesenchymal-Epithelial Transition and Regulates the AMPK/mTOR/p70s6k and MAPK/ERK Pathways in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. aacrjournals.org [aacrjournals.org]

- 13. This compound alone or combined with gefitinib inhibits bladder cancer via AMPK and EGFR pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 14. dovepress.com [dovepress.com]

- 15. This compound has anti-tumorigenic effects in human ovarian cancer cells and in an orthotopic mouse model of serous ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 16. This compound Induces Cell Cycle Change, Apoptosis, and Mesenchymal-Epithelial Transition and Regulates the AMPK/mTOR/p70s6k and MAPK/ERK Pathways in Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. boa.unimib.it [boa.unimib.it]

- 18. This compound enhances the therapeutic benefit of BRAFV600E inhibition in melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Metformin selectively targets cancer stem cells, and acts together with chemotherapy to block tumor growth and prolong remission - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

phenformin's historical use in diabetes treatment

An In-depth Technical Guide on the Historical Use of Phenformin in Diabetes Treatment

Abstract

This compound, a biguanide antihyperglycemic agent, was once a prominent therapy for type 2 diabetes mellitus. Developed in 1957, it offered an effective oral alternative for glucose control.[1] Its mechanism, centered on reducing hepatic glucose output and enhancing peripheral glucose uptake, provided significant glycemic benefits. However, its clinical use was curtailed by a severe and often fatal adverse effect: this compound-associated lactic acidosis (PALA). This guide provides a detailed technical overview of this compound's historical application in diabetes treatment, its pharmacological profile, the experimental basis for its mechanisms of action, and the quantitative data that led to its eventual withdrawal from most markets in the late 1970s.[1][2] This retrospective analysis serves as a crucial case study for researchers, scientists, and drug development professionals on the importance of the therapeutic index and post-market surveillance.

Introduction and Historical Context

The story of biguanides in diabetes therapy began with the discovery of glucose-lowering guanidine compounds in the extract of Galega officinalis (French lilac) in the 1920s.[2][3] This led to the synthesis of less toxic derivatives, and in the late 1950s, biguanides were reintroduced for diabetes treatment.[3] this compound (phenylethylbiguanide) was developed in 1957 and became a widely used oral agent for managing type 2 diabetes.[1][4] It was initially favored over its contemporary, metformin, due to its greater glucose-lowering potency.[4][5] However, this potency was linked to a significantly higher risk of lactic acidosis, a severe metabolic complication with a high mortality rate, which ultimately led to its withdrawal by the U.S. Food and Drug Administration (FDA) in 1978.[1][6]

Pharmacological Profile and Mechanism of Action

This compound exerts its antihyperglycemic effects through multiple mechanisms, without stimulating insulin secretion. Its primary actions are centered on the liver and peripheral tissues.

-

Inhibition of Hepatic Gluconeogenesis : this compound's principal acute hypoglycemic effect is mediated by reducing the liver's glucose output.[7] It inhibits the mitochondrial respiratory chain at Complex I, leading to a decrease in cellular ATP levels and an increase in the AMP:ATP ratio.[8][9]

-

Activation of AMP-Activated Protein Kinase (AMPK) : The increased AMP:ATP ratio activates AMPK, a critical cellular energy sensor.[10][11] Activated AMPK phosphorylates downstream targets, which helps to suppress ATP-consuming processes like gluconeogenesis and promote ATP-producing processes.[9][10]

-

Decreased Intestinal Glucose Absorption : Studies have shown that this compound inhibits the active transport of glucose from the intestines, which flattens the postprandial glucose response.[10][12][13]

-

Increased Peripheral Glucose Uptake : By improving insulin sensitivity, this compound enhances the uptake and utilization of glucose in peripheral tissues like muscle.[10]

Key Experimental Protocols

Assessment of Hepatic Glucose Output

To elucidate this compound's effect on hepatic glucose production, clinical studies employed radiolabeled glucose tracers.

-

Objective : To measure the impact of this compound on hepatic glucose output versus peripheral glucose removal.

-

Methodology :

-

Six diabetic subjects were studied at three different dose levels of this compound and with a placebo.[7]

-

A primed-constant infusion of C-6 ¹⁴C glucose was administered to achieve a steady state of glucose specific activity.

-

Arterialized venous blood samples were collected at regular intervals to measure plasma glucose concentration and ¹⁴C glucose specific activity.

-

The rates of glucose appearance (Ra) and disappearance (Rd) were calculated using non-steady-state equations. Hepatic glucose output was considered equivalent to Ra.

-

-

Key Finding : this compound consistently lowered hepatic glucose output while not significantly affecting the rate of glucose removal from circulation, indicating that its primary acute effect was the inhibition of glucose production by the liver.[7]

Evaluation of Intestinal Glucose Absorption

The effect of this compound on glucose absorption was investigated using oral and intravenous glucose tolerance tests (OGTT and IVGTT).

-

Objective : To determine if this compound's action was peripheral or involved the gastrointestinal tract.

-

Methodology :

-

Ten normal subjects underwent both OGTT and IVGTT, with and without this compound pretreatment.[12]

-

For the OGTT, subjects consumed a glucose solution, and plasma glucose and insulin levels were measured over three hours.

-

For the IVGTT, a rapid intravenous injection of 25g of glucose was administered, with subsequent measurement of plasma glucose and insulin.

-

-

Key Finding : this compound pretreatment significantly flattened the glucose and insulin response curves during the OGTT but did not alter the response to intravenous glucose.[12] This strongly suggested an inhibitory effect on intestinal glucose absorption rather than a primary effect on peripheral tissue glucose disposal.[12]

The Adverse Profile: this compound-Associated Lactic Acidosis (PALA)

The clinical utility of this compound was ultimately overshadowed by its association with lactic acidosis, a life-threatening condition characterized by the build-up of lactate in the blood.[14][15]

The high incidence of PALA is attributed to this compound's potent inhibition of mitochondrial respiration. This not only curtails hepatic gluconeogenesis (a process that consumes lactate) but also impairs the aerobic metabolism of lactate in peripheral tissues.[16][17] The risk was particularly elevated in patients with underlying conditions that predispose to lactate accumulation, such as renal or hepatic insufficiency.[17]

Quantitative Data Summary

The decision to withdraw this compound was based on compelling quantitative evidence of its risks compared to its benefits and to other available therapies like metformin.

Table 1: Comparative Incidence and Mortality of Biguanide-Associated Lactic Acidosis

| Parameter | This compound | Metformin |

| Incidence Rate (cases per 100,000 patient-years) | 40 - 64[1][18][19] | 3 - 9[1][18][19] |

| Associated Mortality Rate | ~50%[1] | Significantly Lower |

Table 2: Typical Clinical Parameters in Severe this compound-Associated Lactic Acidosis (PALA) (Data compiled from published case reports)

| Parameter | Reported Value | Reference |

| Arterial pH | 6.7 - 7.33 | [20][21] |

| Serum Lactate | > 6.0 mmol/L (often > 14 mmol/L) | [17][20][21] |

| Anion Gap | > 50 mmol/L | [20] |

| Serum Bicarbonate | < 6.0 mmol/L | [17][20] |

| Plasma this compound Level | ~50 µg/mL | [17] |

Regulatory History and Withdrawal

Reports of fatal lactic acidosis linked to this compound began to accumulate throughout the 1970s.[1] In October 1976, an FDA advisory committee unanimously recommended that the drug be removed from the market.[22] Despite resistance from the manufacturer, the FDA declared this compound an "imminent hazard to the public health" in July 1977.[1] The drug was officially withdrawn from the U.S. market on November 15, 1978.[1] Many other countries followed suit, although this compound remained available in some parts of the world for years, leading to continued reports of PALA.[1][23]

Conclusion

The history of this compound in diabetes treatment is a critical lesson in pharmacology and drug development. While effective at lowering blood glucose, its narrow therapeutic window and the severe risk of lactic acidosis made its risk-benefit profile untenable, especially after the safer biguanide, metformin, became more widely understood and available.[2][5] The story underscores the necessity of robust pharmacovigilance and highlights how even potent therapeutic agents can fail if their safety profile is unacceptable. For researchers today, this compound's potent mitochondrial effects have spurred new investigations into its potential as an anti-cancer agent, where its toxicity might be acceptable in different therapeutic contexts.[24][25][26] However, its legacy in diabetes care is a firm reminder that efficacy cannot be divorced from safety.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Metformin: historical overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Biguanide - Wikipedia [en.wikipedia.org]

- 4. View of The origins of type 2 diabetes medications | British Journal of Diabetes [bjd-abcd.com]

- 5. goodrx.com [goodrx.com]

- 6. This compound and lactic acidosis: a case report and review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The mechanism of the acute hypoglycemic action of this compound (DBI) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound as an Anticancer Agent: Challenges and Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Direct effects of this compound on metabolism/bioenergetics and viability of SH-SY5Y neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. go.drugbank.com [go.drugbank.com]

- 11. This compound Activates the Unfolded Protein Response in an AMP-activated Protein Kinase (AMPK)-dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]

- 12. diabetesjournals.org [diabetesjournals.org]

- 13. diabetesjournals.org [diabetesjournals.org]

- 14. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]

- 15. Lactic acidosis in metformin therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Lactic acidosis associated with this compound therapy. Evidence that inhibited lactate oxidation is the causative factor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. This compound-induced lactic acidosis in diabetic patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Incidence of lactic acidosis in metformin users - ProQuest [proquest.com]

- 19. Incidence of lactic acidosis in metformin users - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. This compound-induced lactic acidosis: a forgotten adverse drug reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. This compound-associated lactic acidosis: pathogenesis and treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. mail.journalijdr.com [mail.journalijdr.com]

- 23. hkmj.org [hkmj.org]

- 24. newatlas.com [newatlas.com]

- 25. Diabetes drug shows potential in fighting cancer | EurekAlert! [eurekalert.org]

- 26. news-medical.net [news-medical.net]

An In-depth Technical Guide to the Chemical and Physical Properties of Phenformin Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenformin hydrochloride, a member of the biguanide class of oral antihyperglycemic agents, was historically used in the management of non-insulin-dependent diabetes mellitus. Despite its withdrawal from many markets due to an association with lactic acidosis, this compound continues to be a subject of significant research interest, particularly for its potent anticancer and antiviral activities.[1] This technical guide provides a comprehensive overview of the core chemical and physical properties of this compound hydrochloride, complete with detailed experimental protocols and visual representations of its mechanism of action and analytical workflows, to support ongoing research and development efforts.

Chemical and Physical Properties

This compound hydrochloride is a white crystalline powder.[1] A summary of its key chemical and physical properties is presented in the tables below.

General Properties

| Property | Value | Reference(s) |

| Chemical Name | 1-(diaminomethylidene)-2-(2-phenylethyl)guanidine;hydrochloride | [2] |

| Molecular Formula | C₁₀H₁₆ClN₅ | [3] |

| Molecular Weight | 241.72 g/mol | [3] |

| CAS Number | 834-28-6 | [3] |

| Appearance | White crystalline powder | [1] |

Physicochemical Data

| Property | Value | Reference(s) |

| Melting Point | 175-178 °C | [1] |

| Solubility | - 1 in 8 parts of water- 1 in 15 of ethanol- Practically insoluble in chloroform and ether | [1] |

| pKa | 2.7, 11.8 (at 32 °C) | [1] |

| log P | -0.8 | [1] |

Spectral Data

Ultraviolet-Visible (UV-Vis) Spectroscopy

| λmax | Solvent |

| ~235 nm | Methanol |

(Note: Specific λmax can vary slightly depending on the solvent and instrument calibration.)

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| ~3300-3500 | N-H stretching (amines) |

| ~3000-3100 | C-H stretching (aromatic) |

| ~2800-3000 | C-H stretching (aliphatic) |

| ~1626, 1583 | C=N stretching (guanidine group) |

| ~1500-1000 | C-N stretching |

(Note: This table provides general regions for characteristic peaks. Specific peak positions and intensities can be found in the provided spectra.)

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR

| Chemical Shift (ppm) | Multiplicity | Assignment |

| ~7.2-7.4 | m | Aromatic protons (C₆H₅) |

| ~3.5 | t | -CH₂-N |

| ~2.9 | t | Ar-CH₂- |

| (variable) | br s | -NH and -NH₂ protons |

¹³C NMR

| Chemical Shift (ppm) | Assignment |

| ~158-160 | Guanidine carbons (C=N) |

| ~139 | Aromatic quaternary carbon |

| ~128-129 | Aromatic CH carbons |

| ~43 | -CH₂-N |

| ~36 | Ar-CH₂- |

(Note: Chemical shifts are approximate and can vary based on solvent and experimental conditions.)

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Purity and Assay

This method is suitable for determining the purity and assay of this compound hydrochloride in bulk drug substance and pharmaceutical formulations.

Instrumentation:

-

High-Performance Liquid Chromatograph with a UV detector.

Chromatographic Conditions:

-

Column: Primesep 100, 150 x 4.6 mm, 5 µm particle size[4]

-

Mobile Phase: 0.01M potassium dihydrogenphosphate (pH 6.55) - acetonitrile (60:40, v/v)[5]

-

Flow Rate: 1.0 mL/min[5]

-

Detection Wavelength: 235 nm[5]

-

Internal Standard: Metformin[5]

Procedure:

-

Standard Preparation: Accurately weigh and dissolve an appropriate amount of this compound hydrochloride reference standard in the mobile phase to obtain a known concentration.

-

Sample Preparation: Accurately weigh and dissolve the sample containing this compound hydrochloride in the mobile phase to a similar concentration as the standard.

-

Internal Standard Addition: Add a known concentration of metformin internal standard to both the standard and sample solutions.[5]

-

Injection: Inject equal volumes of the standard and sample solutions into the chromatograph.

-

Analysis: Record the chromatograms and measure the peak areas for this compound and the internal standard. Calculate the purity or assay of this compound hydrochloride in the sample by comparing the peak area ratios of the sample to the standard.

Ultraviolet-Visible (UV-Vis) Spectrophotometry for Quantification

This method can be used for the quantitative determination of this compound hydrochloride.

Instrumentation:

-

UV-Vis Spectrophotometer.

Procedure:

-

Solvent Selection: Use a suitable solvent in which this compound hydrochloride is freely soluble, such as methanol or water.

-

Wavelength of Maximum Absorbance (λmax) Determination: Prepare a dilute solution of this compound hydrochloride in the chosen solvent and scan the UV spectrum to determine the wavelength of maximum absorbance, which is approximately 235 nm in methanol.

-

Calibration Curve: Prepare a series of standard solutions of this compound hydrochloride of known concentrations. Measure the absorbance of each standard at the λmax. Plot a graph of absorbance versus concentration to generate a calibration curve.

-

Sample Analysis: Prepare a solution of the sample in the same solvent and measure its absorbance at the λmax.

-

Calculation: Determine the concentration of this compound hydrochloride in the sample by interpolating its absorbance value on the calibration curve.

Titrimetric Assay of Hydrochloride Content

This method determines the amount of hydrochloride in the this compound hydrochloride salt.

Principle: This is an acid-base titration in a non-aqueous medium. The hydrochloride salt is titrated with a standardized solution of a strong base in a non-aqueous solvent.

Reagents:

-

Perchloric acid in glacial acetic acid (0.1 N), standardized.

-

Crystal violet indicator solution.

-

Glacial acetic acid.

Procedure:

-

Accurately weigh a quantity of this compound hydrochloride and dissolve it in glacial acetic acid.

-

Add a few drops of crystal violet indicator solution.

-

Titrate with 0.1 N perchloric acid in glacial acetic acid until the color of the solution changes from violet to blue-green.

-

Perform a blank titration and make any necessary correction.

-

Calculate the percentage of hydrochloride in the sample.

Mandatory Visualizations

Signaling Pathway of this compound

This compound's primary mechanism of action involves the activation of AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis. This activation is largely a consequence of the inhibition of mitochondrial respiratory chain complex I.

References

- 1. NCBI | NLM | NIH [pubmed.ncbi.nlm.nih.gov]

- 2. This compound hydrochloride(834-28-6) 1H NMR spectrum [chemicalbook.com]

- 3. rsc.org [rsc.org]

- 4. This compound | C10H15N5 | CID 8249 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound hydrochloride and preparation process thereof - Eureka | Patsnap [eureka.patsnap.com]

The Antiviral Potential of Phenformin: A Technical Guide for Researchers

An in-depth exploration of the mechanisms, experimental data, and research methodologies underlying the antiviral activity of the biguanide drug, phenformin.